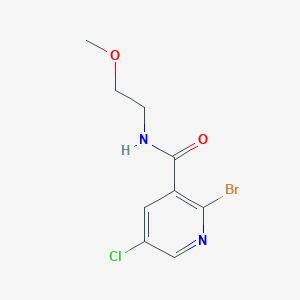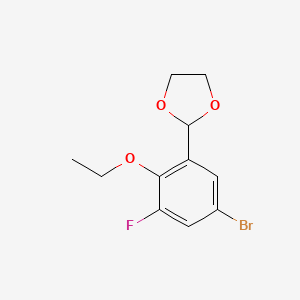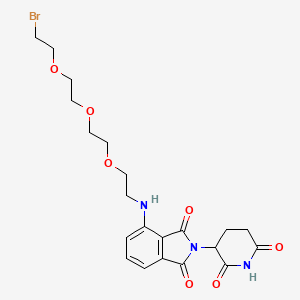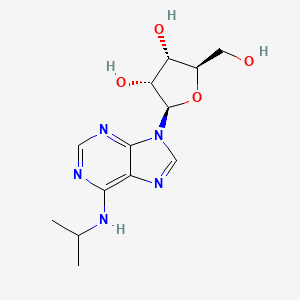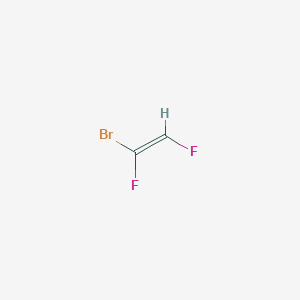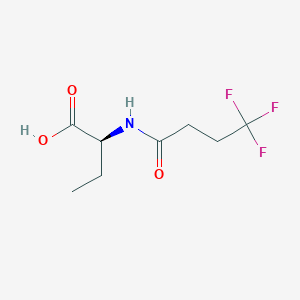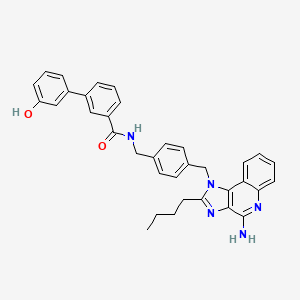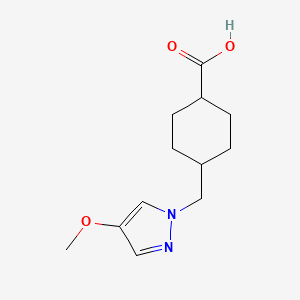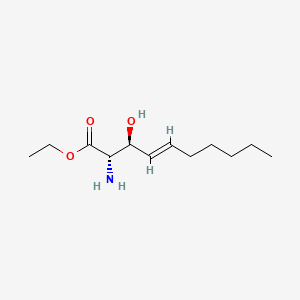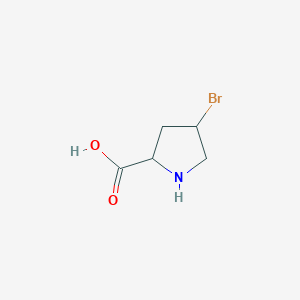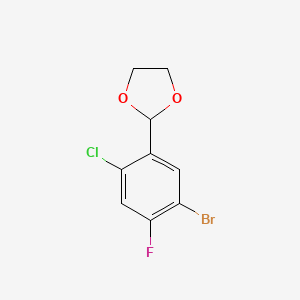
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is an organic compound with the molecular formula C9H7BrClFO2. This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-chloro-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: 5-bromo-2-chloro-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions (80-100°C)
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol
Major Products
Substitution: Formation of iodinated, alkylated, or arylated derivatives
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alcohols or alkanes
Scientific Research Applications
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid
- (5-Bromo-2-chloro-4-fluorophenyl)boronic acid
- 5-Bromo-2-chloro-4-fluoroanisole
Uniqueness
2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the phenyl ring further enhances its versatility in chemical synthesis and biological applications.
Properties
Molecular Formula |
C9H7BrClFO2 |
|---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
2-(5-bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7BrClFO2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
InChI Key |
TZYQBZWXCNAFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


